Xylofuranosyl Nucleosides Exhibit Potent In Vitro Cytotoxicity Against Murine Leukemia Cells
Xylofuranosyl nucleosides with a leaving group at the 3′ position demonstrate potent inhibitory activity against L5178Y and P815 mouse leukemic cells in vitro at low concentrations, with cytotoxicity that is specifically reversed by 2′-deoxycytidine but not by thymidine [1]. This reversal pattern distinguishes the mechanism from that of 5-fluorouracil and other pyrimidine analogs. While direct IC50 values for 1-(β-D-xylofuranosyl)-5-fluorouracil are not available from this source, the class-level data establish that xylosyl nucleosides bearing appropriate leaving groups achieve cytotoxic potency comparable to cytarabine (ara-C) in these leukemia models [1].
| Evidence Dimension | Cytotoxicity reversal pattern |
|---|---|
| Target Compound Data | Cytotoxicity reversed by 2′-deoxycytidine; not reversed by thymidine |
| Comparator Or Baseline | Cytarabine (ara-C): cytotoxicity similarly reversed by 2′-deoxycytidine but not by thymidine; 5-FU: reversal pattern not directly comparable due to distinct mechanism |
| Quantified Difference | Mechanistic distinction: sensitivity to 2′-deoxycytidine rescue indicates incorporation into DNA synthesis pathway via deoxycytidine kinase activation, unlike 5-FU which acts primarily via thymidylate synthase inhibition and RNA incorporation |
| Conditions | L5178Y and P815 mouse leukemic cell lines; in vitro cytotoxicity assays |
Why This Matters
The 2′-deoxycytidine-reversible cytotoxicity pattern indicates a mechanism distinct from 5-FU's thymidylate synthase inhibition, enabling procurement for research applications requiring orthogonal mechanistic interrogation of nucleoside analog pathways.
- [1] Watanabe KA, Reichman U, Hirota K, Lopez C, Fox JJ. Nucleosides. 116. 1-(β-D-Xylofuranosyl)-5-fluorocytosines with a leaving group on the 3' position. Potential double-barreled masked precursors of anticancer nucleosides. J Med Chem. 1980;23(10):1088-1094. View Source
